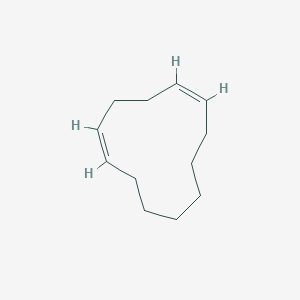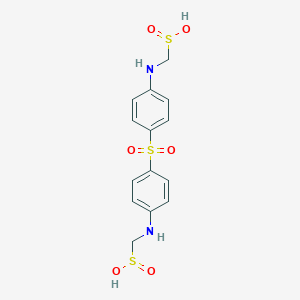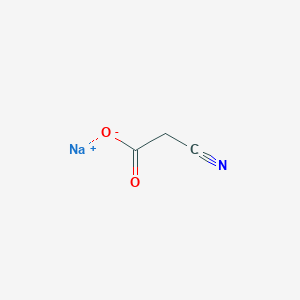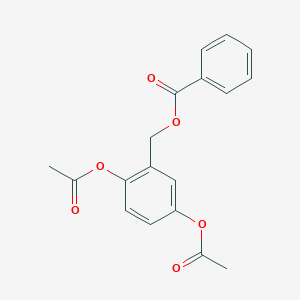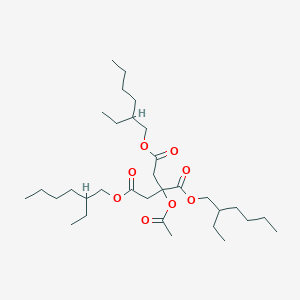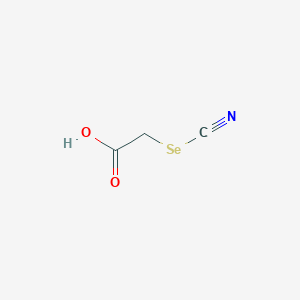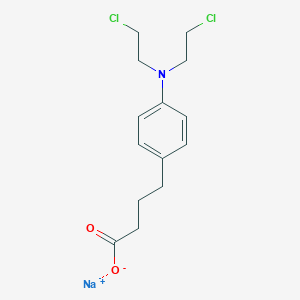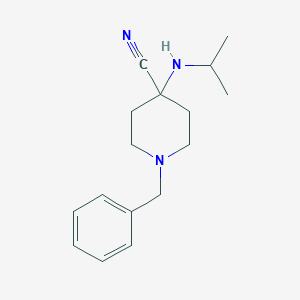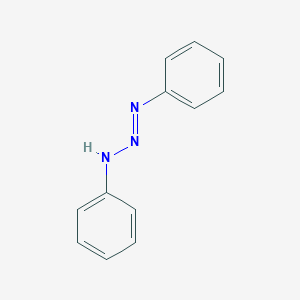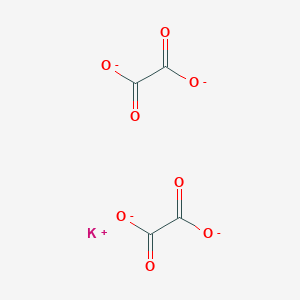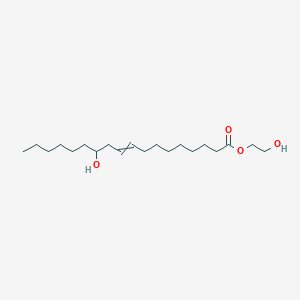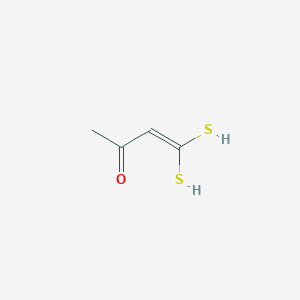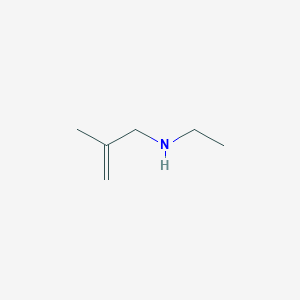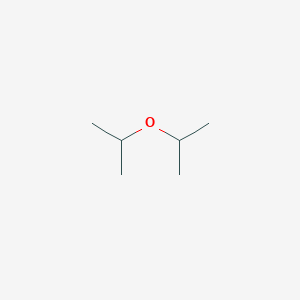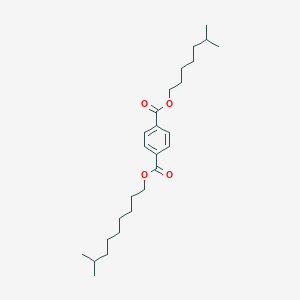
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate, also known as MMNBD, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMNBD is structurally similar to natural cannabinoids found in cannabis plants, but it has been modified to enhance its pharmacological properties.
Mecanismo De Acción
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate exerts its pharmacological effects by interacting with the endocannabinoid system (ECS) in the body. The ECS is a complex system of receptors, enzymes, and endogenous ligands that play a crucial role in regulating various physiological processes, such as pain sensation, inflammation, and mood. 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate acts as a partial agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are the primary receptors of the ECS.
Efectos Bioquímicos Y Fisiológicos
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has also been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation with high precision. However, one of the limitations of using 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate is its synthetic nature, which may limit its applicability to natural systems.
Direcciones Futuras
There are several future directions for 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate research. One area of interest is the development of 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate-based therapeutics for the treatment of various neurological disorders. Another area of interest is the study of 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate's effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, there is a need for further research into the safety and toxicity of 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate in animal models.
Métodos De Síntesis
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-methylvaleric acid with 1,4-butanediol to form 4-methylheptan-3-ol. This compound is then reacted with 2-ethylhexanal to form 6-methylheptyl-2-ethylhexanoate. The final step involves the reaction of 6-methylheptyl-2-ethylhexanoate with 8-methylnonanoic acid to form 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate.
Aplicaciones Científicas De Investigación
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has also been shown to have potential in the treatment of various neurological disorders, such as multiple sclerosis, epilepsy, and Parkinson's disease.
Propiedades
Número CAS |
119-05-1 |
|---|---|
Nombre del producto |
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate |
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
4-O-(6-methylheptyl) 1-O-(8-methylnonyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-21(2)13-9-6-5-7-11-19-29-25(27)23-15-17-24(18-16-23)26(28)30-20-12-8-10-14-22(3)4/h15-18,21-22H,5-14,19-20H2,1-4H3 |
Clave InChI |
LWMZLERUOSRYNT-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC(C)C |
SMILES canónico |
CC(C)CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC(C)C |
Otros números CAS |
119-05-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



